6-Bromo-1,3-dimethyl-1H-indazole
CAS No.: 1095539-84-6
Cat. No.: VC3359691
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1095539-84-6 |
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Molecular Formula | C9H9BrN2 |
Molecular Weight | 225.08 g/mol |
IUPAC Name | 6-bromo-1,3-dimethylindazole |
Standard InChI | InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3 |
Standard InChI Key | YBDYCDWCUXKYBT-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C=CC(=C2)Br)C |
Canonical SMILES | CC1=NN(C2=C1C=CC(=C2)Br)C |
Introduction
Chemical Identity and Physical Properties
6-Bromo-1,3-dimethyl-1H-indazole is an organic heterocyclic compound containing a bromine substituent at the 6-position of the indazole scaffold, with methyl groups at positions 1 and 3. This arrangement contributes to its distinctive chemical behavior and reactivity patterns, making it valuable in various synthetic pathways.
Basic Information and Identifiers
The compound 6-Bromo-1,3-dimethyl-1H-indazole is registered in chemical databases with specific identifiers that help distinguish it from other similar compounds. Below is a comprehensive table of its key identifiers and physical properties:
Property | Value |
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PubChem CID | 44119459 |
CAS Registry Number | 1095539-84-6 |
Molecular Formula | C₉H₉BrN₂ |
Molecular Weight | 225.08 g/mol |
IUPAC Name | 6-bromo-1,3-dimethylindazole |
InChI | InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)12(2)11-6/h3-5H,1-2H3 |
InChIKey | YBDYCDWCUXKYBT-UHFFFAOYSA-N |
SMILES | CC1=NN(C2=C1C=CC(=C2)Br)C |
The compound was first registered in PubChem on July 21, 2009, with the most recent modification to its entry made on April 5, 2025 . This indicates ongoing research interest in this molecule and potentially updated information about its properties or applications.
Structural Characteristics
The structure of 6-Bromo-1,3-dimethyl-1H-indazole consists of a bicyclic system comprising a benzene ring fused with a pyrazole ring. The key structural features include:
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A bromine atom at the 6-position of the indazole scaffold
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Methyl groups at positions 1 and 3
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A nitrogen-nitrogen bond as part of the five-membered pyrazole ring
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An aromatic system with delocalized electrons
This arrangement confers specific reactivity patterns that make it useful in medicinal chemistry. The bromine atom, in particular, serves as an excellent site for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 6-Bromo-1,3-dimethyl-1H-indazole, with different approaches depending on the starting materials and desired scalability.
Direct Bromination
The most straightforward approach involves the direct bromination of 1,3-dimethyl-1H-indazole using brominating agents such as N-bromosuccinimide (NBS) in suitable solvents. This regioselective bromination typically occurs at the 6-position due to the electronic directing effects of the indazole scaffold.
Functionalization of Pre-Brominated Indazoles
Alternative synthetic routes involve the methylation of pre-brominated indazole derivatives. For instance, starting with 6-bromo-1H-indazole, sequential N-methylation reactions can be performed to introduce methyl groups at positions 1 and 3 . This approach is particularly relevant when constructing libraries of indazole derivatives with varying substitution patterns.
The synthesis pathway often involves:
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Protection of the indazole nitrogen if required
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Bromination at the 6-position
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Methylation steps at the 1 and 3 positions
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Deprotection if necessary
Research by Qian et al. has demonstrated that indazole derivatives with substitutions at both the 4-position and 6-position exhibit interesting biological activities, suggesting that 6-Bromo-1,3-dimethyl-1H-indazole could serve as an excellent starting point for developing compounds with enhanced pharmacological profiles .
Applications in Medicinal Chemistry
6-Bromo-1,3-dimethyl-1H-indazole has attracted significant attention in medicinal chemistry due to its potential as a building block for biologically active compounds.
As a Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The presence of the bromine atom at the 6-position makes it particularly useful for cross-coupling reactions that can introduce various functional groups, enabling the development of diverse chemical libraries for drug discovery purposes .
Comparison with Related Compounds
Understanding the relationship between 6-Bromo-1,3-dimethyl-1H-indazole and structurally similar compounds provides insights into structure-activity relationships and potential applications.
Comparison with Fluorinated Analogs
A closely related compound, 6-bromo-4-fluoro-1,3-dimethyl-1H-indazole (CAS No. 1214900-64-7), differs by the addition of a fluorine atom at the 4-position . This structural modification likely affects:
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The electronic properties of the indazole system
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding affinity to potential biological targets
Structure-Activity Relationships
Research on indazole derivatives has revealed important structure-activity relationships that may apply to 6-Bromo-1,3-dimethyl-1H-indazole:
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Substituents at both the 4-position and 6-position of the indazole scaffold play crucial roles in determining biological activity, particularly for IDO1 inhibition .
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The indazole core structure serves as a key pharmacophore in various biological applications, with modifications at different positions altering the compound's pharmacokinetic and pharmacodynamic properties .
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The presence of bromine at the 6-position can enhance binding affinity to certain protein targets while also providing a site for further functionalization through cross-coupling reactions .
Research Applications and Future Directions
Current research involving 6-Bromo-1,3-dimethyl-1H-indazole and related compounds spans various fields of medicinal chemistry and drug discovery.
ERK Inhibition Studies
Research by Cao et al. and Babu Boga et al. has demonstrated that certain indazole derivatives exhibit potent inhibitory activity against ERK1/2, with IC₅₀ values in the nanomolar range . This suggests that properly functionalized derivatives of 6-Bromo-1,3-dimethyl-1H-indazole could potentially serve as ERK inhibitors for the treatment of various cancers, particularly those with dysregulated MAPK/ERK signaling pathways.
IDO1 Inhibition
Qian et al. synthesized a series of 1H-indazole derivatives with substituents at both the 4-position and 6-position, demonstrating remarkable IDO1 inhibitory activities . One compound exhibited an IC₅₀ value of 5.3 μM, highlighting the potential of indazole derivatives as IDO1 inhibitors. The presence of bromine at the 6-position, as found in 6-Bromo-1,3-dimethyl-1H-indazole, could contribute to enhanced binding to the hydrophobic pockets of IDO1, potentially improving inhibitory activity.
Development of Anti-Cancer Agents
The structural features of 6-Bromo-1,3-dimethyl-1H-indazole make it a promising scaffold for developing novel anti-cancer agents. Research has shown that indazole derivatives can target multiple pathways involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis . By leveraging the synthetic versatility of the bromine substituent, researchers can develop libraries of compounds with optimized pharmacological profiles for specific cancer types.
Analytical Characterization
Accurate characterization of 6-Bromo-1,3-dimethyl-1H-indazole is essential for confirming its identity and purity in research applications.
Spectroscopic Data
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy: 1H NMR spectra typically show signals corresponding to the aromatic protons and the two methyl groups. The methyl groups attached to the nitrogen and at the 3-position would appear as singlets, while the aromatic protons would show characteristic coupling patterns.
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Mass Spectrometry: The molecular ion peak would be observed at m/z 225 (for the 79Br isotope) and 227 (for the 81Br isotope) with a characteristic isotopic pattern due to the presence of bromine.
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IR Spectroscopy: Characteristic absorption bands for C=N, C=C, and C-Br bonds would be observed.
Crystallographic Data
X-ray crystallography provides detailed information about the three-dimensional structure of 6-Bromo-1,3-dimethyl-1H-indazole, including bond lengths, bond angles, and packing arrangements in the solid state. This information is valuable for understanding structure-activity relationships and for computational studies aimed at predicting binding interactions with biological targets.
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